molecular formula C18H14N6O4S B12491826 N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B12491826
M. Wt: 410.4 g/mol
InChI Key: IJFHOBAHHQRBKC-UHFFFAOYSA-N
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Description

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazole and thiadiazole fused ring system, which is known for its diverse pharmacological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C18H14N6O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C18H14N6O4S/c1-11-20-21-18-23(11)22-17(29-18)14-4-2-3-5-15(14)19-16(25)10-28-13-8-6-12(7-9-13)24(26)27/h2-9H,10H2,1H3,(H,19,25)

InChI Key

IJFHOBAHHQRBKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the formation of the triazole and thiadiazole rings. Common synthetic routes include the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

These compounds share similar structural features but may differ in their pharmacological activities and applications. N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

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